synthesis and characterization of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
synthesis and characterization of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
Abstract
The 1,3,4-oxadiazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1] Derivatives bearing a 2-amino substituent, in particular, are valuable building blocks in drug discovery, exhibiting a wide array of pharmacological activities including antimicrobial, anticonvulsant, and antimitotic properties.[2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific analogue, 5-Cyclobutyl-1,3,4-oxadiazol-2-amine (CAS 89464-84-6)[3], tailored for researchers and professionals in chemical synthesis and drug development. We will detail a robust synthetic pathway, explain the causality behind procedural choices, and outline a multi-technique analytical workflow for structural verification and purity assessment.
Rationale for Synthetic Strategy
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be approached through several routes, most commonly involving the cyclization of acylsemicarbazides or acylthiosemicarbazides.[4][5] A highly efficient and reliable strategy involves the reaction of an acid hydrazide with cyanogen bromide. This method is advantageous due to the commercial availability of the starting materials and the straightforward, high-yielding conversion to the desired heterocyclic core.
Our selected pathway is a two-step process commencing with the readily available cyclobutanecarboxylic acid.[6]
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Step 1: Formation of Cyclobutanecarbohydrazide. The carboxylic acid is converted to its corresponding hydrazide. This intermediate is a stable, crystalline solid that serves as the direct precursor for the oxadiazole ring.
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Step 2: Oxidative Cyclization to form 5-Cyclobutyl-1,3,4-oxadiazol-2-amine. The carbohydrazide is reacted with cyanogen bromide, which acts as the electrophilic source of the C2-amine carbon, driving the intramolecular cyclization to furnish the target molecule.
This linear approach ensures a clear progression and facilitates purification at each stage, culminating in a high-purity final product.
Caption: High-level overview of the two-step synthetic pathway.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Cyanogen bromide is highly toxic and requires careful handling.
Step 1: Synthesis of Cyclobutanecarbohydrazide
Rationale: This is a classic esterification-like reaction where hydrazine acts as the nucleophile, attacking the activated carboxyl group of the acid. The reaction is typically driven to completion by refluxing in a suitable solvent to remove water.
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol).
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Add ethanol (100 mL) to dissolve the acid, followed by the slow addition of hydrazine hydrate (10.0 mL, ~0.2 mol, 2 equiv.).
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot disappears.
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting white crystalline solid by vacuum filtration, washing with a small amount of cold ethanol.
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Dry the product under vacuum to yield cyclobutanecarbohydrazide. The expected yield is typically 85-95%. The product can be used in the next step without further purification if TLC shows high purity.
Step 2: Synthesis of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
Rationale: The nitrogen of the hydrazide intermediate performs a nucleophilic attack on the electrophilic carbon of cyanogen bromide.[7] This is followed by an intramolecular cyclization and dehydration, facilitated by a base, to form the stable 1,3,4-oxadiazole ring. Sodium bicarbonate is chosen as a mild base to neutralize the HBr byproduct without promoting hydrolysis of the product.
Procedure:
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In a 250 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclobutanecarbohydrazide (5.7 g, 0.05 mol) in methanol (100 mL).
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Add sodium bicarbonate (8.4 g, 0.1 mol, 2 equiv.) to the solution to create a suspension.
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Cool the mixture to 0-5 °C using an ice-water bath.
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Dissolve cyanogen bromide (5.8 g, 0.055 mol, 1.1 equiv.) in methanol (25 mL) and add it dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
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Add water (100 mL) to the residue and stir for 30 minutes. Collect the resulting solid by vacuum filtration.
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Purify the crude product by recrystallization from an ethanol/water mixture to afford 5-Cyclobutyl-1,3,4-oxadiazol-2-amine as a white or off-white solid. The expected yield is 70-85%.
Characterization and Structural Elucidation
Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques provides a self-validating system of proof.
Caption: Interrelation of analytical techniques for product validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule. The disappearance of the hydrazide C=O stretch and the appearance of characteristic oxadiazole ring and amine N-H vibrations are primary indicators of a successful reaction.
| Expected Absorption (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3350 - 3100 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Confirms the presence of the 2-amino group.[8] |
| 2980 - 2850 | C-H Stretch | Cyclobutyl Alkane | Indicates the cyclobutyl moiety is intact. |
| 1640 - 1660 | C=N Stretch | Oxadiazole Ring | Characteristic stretching of the endocyclic C=N bond.[9] |
| 1550 - 1570 | N-H Bend | Primary Amine (-NH₂) | Further evidence of the amino group. |
| 1020 - 1040 | C-O-C Stretch | Oxadiazole Ring | Confirms the C-O-C linkage within the heterocyclic ring.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy (Expected data in DMSO-d₆, 400 MHz): The spectrum should display three main regions of signals corresponding to the amine, the cyclobutyl methine proton, and the cyclobutyl methylene protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.15 | Broad Singlet | 2H | -NH₂ |
| ~ 3.30 | Quintet | 1H | -CH- (cyclobutyl, α to ring) |
| ~ 2.25 | Multiplet | 4H | -CH₂- (cyclobutyl) |
| ~ 1.90 | Multiplet | 2H | -CH₂- (cyclobutyl) |
¹³C NMR Spectroscopy (Expected data in DMSO-d₆, 101 MHz): The ¹³C NMR spectrum is critical for confirming the two distinct carbons of the oxadiazole ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165.5 | C2 (C-NH₂) of Oxadiazole |
| ~ 157.0 | C5 (C-Cyclobutyl) of Oxadiazole |
| ~ 32.0 | -CH- (cyclobutyl, α to ring) |
| ~ 25.5 | -CH₂- (cyclobutyl) |
| ~ 18.0 | -CH₂- (cyclobutyl) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.
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Molecular Formula: C₆H₉N₃O[11]
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Molecular Weight: 139.16 g/mol
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Expected HRMS (ESI+): Calculated for [M+H]⁺ (C₆H₁₀N₃O⁺): 140.0818; Found: 140.081x. A found value within ±5 ppm of the calculated mass confirms the elemental composition. The base peak in the mass spectrum would correspond to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
Conclusion
This guide has presented a reliable and well-documented protocol for the synthesis of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine. The described two-step method, starting from cyclobutanecarboxylic acid, is scalable and employs common laboratory reagents. The comprehensive characterization workflow, integrating FT-IR, ¹H & ¹³C NMR, and mass spectrometry, provides a robust framework for validating the structural integrity and purity of the final product. This methodology offers researchers a clear and effective pathway to access this valuable heterocyclic building block for further exploration in medicinal chemistry and materials science.
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